![molecular formula C11H22Cl2N4 B2895825 N1,N1,N3,N3-tetramethyl-2-(pyrazin-2-yl)propane-1,3-diamine dihydrochloride CAS No. 2320418-75-3](/img/structure/B2895825.png)
N1,N1,N3,N3-tetramethyl-2-(pyrazin-2-yl)propane-1,3-diamine dihydrochloride
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Description
“N1,N1,N3,N3-tetramethyl-2-(pyrazin-2-yl)propane-1,3-diamine dihydrochloride” is a chemical compound with the molecular formula C7H18N2 . It is also known by other names such as Bis[(dimethylamino)methyl]methane, N,N,N’,N’-Tetramethyl-1,3-diaminopropane, N,N,N’,N’-Tetramethyl-1,3-propanediamine, N,N,N’,N’-Tetramethyltrimethylenediamine, Tetramethylpropanediamine, 1,3-Bis(dimethylamino)propane, (CH3)2N(CH2)3N(CH3)2, Tetramethyltrimethylenediamine, and Propane-1,3-diamine, N,N,N’,N’-tetramethyl- .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
This compound has a molecular weight of 130.2312 . It has a boiling point of 145-146 °C and a density of 0.779 g/mL at 25 °C . Its refractive index is 1.4234 (lit.) .Scientific Research Applications
Comprehensive Analysis of N1,N1,N3,N3-Tetramethyl-2-(pyrazin-2-yl)propane-1,3-diamine Dihydrochloride Applications
Catalyst in Organic Synthesis
N1,N1,N3,N3-tetramethyl-2-(pyrazin-2-yl)propane-1,3-diamine dihydrochloride: is used as a catalyst in organic synthesis, particularly in the Baylis-Hillman reaction . This reaction is crucial for creating carbon-carbon bonds, which are foundational in building complex organic molecules. The compound’s ability to facilitate this reaction makes it valuable for synthesizing pharmaceuticals and other organic compounds.
Preparation of Cyanine Dyes
The compound serves as a precursor in the synthesis of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process . These dyes are significant in various fields, including photodynamic therapy, where they are used for their light-absorbing properties.
Ligand for Copper Complexes
It acts as a ligand for the preparation of dinuclear μ-carbonato-dicopper(II) species . These copper complexes have potential applications in catalysis, including oxidation reactions and as models for studying the active sites of copper-containing enzymes.
Additive in Polymer Production
As an additive in polymer production, this compound can modify the properties of polymers, making them more suitable for specific applications. Its role in polymer chemistry is vital for producing materials with desired mechanical and thermal properties .
Building Block for Synthesis
This chemical serves as a building block for the synthesis of a wide range of chemical compounds. Its structure allows for the introduction of nitrogen-containing functional groups, which are essential in many pharmaceuticals and agrochemicals .
properties
IUPAC Name |
N,N,N',N'-tetramethyl-2-pyrazin-2-ylpropane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4.2ClH/c1-14(2)8-10(9-15(3)4)11-7-12-5-6-13-11;;/h5-7,10H,8-9H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJNOHZTNDTHHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN(C)C)C1=NC=CN=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)-2-(pyrazin-2-yl)propyl]dimethylamine dihydrochloride |
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